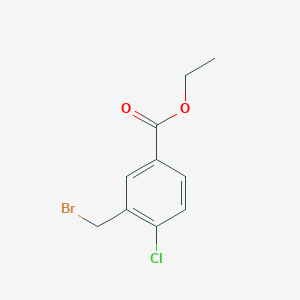

Ethyl 3-(bromomethyl)-4-chlorobenzoate

Description

Properties

Molecular Formula |

C10H10BrClO2 |

|---|---|

Molecular Weight |

277.54 g/mol |

IUPAC Name |

ethyl 3-(bromomethyl)-4-chlorobenzoate |

InChI |

InChI=1S/C10H10BrClO2/c1-2-14-10(13)7-3-4-9(12)8(5-7)6-11/h3-5H,2,6H2,1H3 |

InChI Key |

DGRBYJYTYKTWAW-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=CC(=C(C=C1)Cl)CBr |

Origin of Product |

United States |

Preparation Methods

Starting Materials and General Strategy

The synthesis typically begins with ethyl 4-chloro-3-methylbenzoate or closely related esters as precursors. The key step is the selective bromination of the methyl substituent on the aromatic ring to form the bromomethyl group. This transformation is commonly achieved via radical bromination using N-bromosuccinimide (NBS) or elemental bromine under controlled conditions.

Synthetic Routes and Reaction Conditions

| Method | Reagents | Conditions | Mechanism | Yield & Purity | Notes |

|---|---|---|---|---|---|

| NBS Bromination | N-bromosuccinimide, radical initiator (e.g., benzoyl peroxide or AIBN), solvent (CCl4, DCM) | Reflux or 40–60°C, under inert atmosphere | Radical substitution at benzylic position | High yield (>85%), purity >98% after purification | Temperature control critical to avoid over-bromination; solvent choice affects selectivity |

| Elemental Bromine with Catalyst | Bromine, FeBr3 or FeCl3 catalyst | Reflux, often in CCl4 or similar solvents | Electrophilic aromatic substitution and benzylic bromination | Moderate to high yields | Catalyst facilitates bromine activation; requires careful handling of bromine |

| Multi-step Bromination | Starting from ethyl 4-methylbenzoate, followed by regioselective bromination | Stepwise bromination and purification | Combination of radical and electrophilic mechanisms | Yields depend on step efficiency | May involve intermediate purification steps |

Detailed Example Procedure Using NBS

- Step 1: Dissolve ethyl 4-chloro-3-methylbenzoate in carbon tetrachloride (CCl4) or dichloromethane (DCM).

- Step 2: Add N-bromosuccinimide (1.1 equivalents) and a radical initiator such as benzoyl peroxide (0.1 equivalents).

- Step 3: Stir the reaction mixture at 40–60°C under an inert atmosphere (argon or nitrogen) for 4–6 hours.

- Step 4: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- Step 5: Upon completion, cool the mixture and remove the solvent under reduced pressure.

- Step 6: Purify the crude product by recrystallization from hexane/ethyl acetate or by column chromatography using silica gel.

This method yields Ethyl 3-(bromomethyl)-4-chlorobenzoate with high purity (>98%) and good yield (typically 80–90%).

Purification Techniques

- Recrystallization: Commonly employed using solvent mixtures such as hexane/ethyl acetate to obtain analytically pure product.

- Column Chromatography: Silica gel columns with gradients of hexane and ethyl acetate effectively separate the desired compound from side-products and unreacted starting materials.

- Distillation: Less common due to thermal sensitivity but used industrially for large-scale purification.

Industrial synthesis of this compound follows similar synthetic routes but emphasizes scalability, safety, and cost-efficiency.

- Continuous Flow Reactors: Enable better control of reaction parameters (temperature, residence time) for radical bromination, improving yield and reducing side reactions.

- Use of Industrial-Grade Reagents: Economical sources of NBS or bromine are employed.

- Advanced Purification: Large-scale chromatography or crystallization under controlled conditions ensures product quality.

- Safety Protocols: Handling of bromine and radical initiators requires strict safety measures including fume hoods, protective equipment, and waste management.

- Temperature Control: Maintaining 40–60°C during NBS bromination is critical to prevent over-bromination or ring bromination side reactions.

- Radical Initiator Choice: Benzoyl peroxide and azobisisobutyronitrile (AIBN) are effective; initiator concentration influences reaction rate and selectivity.

- Solvent Effects: Non-polar solvents like CCl4 favor radical bromination; polar solvents may lead to side reactions.

- Reaction Time: Typically 4–6 hours; prolonged reaction can lead to decomposition or polybromination.

| Preparation Aspect | Details |

|---|---|

| Starting Material | Ethyl 4-chloro-3-methylbenzoate |

| Key Reagents | N-bromosuccinimide (NBS), benzoyl peroxide or AIBN, bromine with FeBr3 catalyst |

| Solvents | Carbon tetrachloride (CCl4), dichloromethane (DCM), hexane/ethyl acetate for purification |

| Reaction Type | Radical bromination at benzylic position |

| Temperature Range | 40–60°C |

| Reaction Time | 4–6 hours |

| Purification | Recrystallization, column chromatography |

| Typical Yield | 80–90% |

| Purity | >98% after purification |

| Industrial Scale | Continuous flow reactors, large-scale chromatography |

The preparation of this compound is well-established through selective radical bromination of ethyl 4-chloro-3-methylbenzoate using N-bromosuccinimide or bromine under controlled conditions. Optimizing reaction parameters such as temperature, solvent, and initiator concentration is essential for high yield and purity. Industrial processes adapt these methods with enhanced safety and scalability considerations. The compound’s synthesis is critical for its role as a versatile intermediate in organic and medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(bromomethyl)-4-chlorobenzoate undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the bromomethyl group to a methyl group or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzoates with various functional groups.

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of methyl-substituted benzoates.

Scientific Research Applications

Ethyl 3-(bromomethyl)-4-chlorobenzoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its role in the development of pharmaceutical agents with potential therapeutic effects.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 3-(bromomethyl)-4-chlorobenzoate involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive and can undergo substitution reactions, leading to the formation of various derivatives. The chlorine atom on the benzoate ring can also participate in electrophilic aromatic substitution reactions, further diversifying the compound’s reactivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Ethyl 4-Chlorobenzoate (CAS 7335-27-5)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.619 g/mol

- Physical Properties: Density 1.187 g/cm³, soluble in ethanol .

- Key Differences : Lacks the bromomethyl group, reducing its utility in alkylation or cross-coupling reactions. Primarily used as a solvent or intermediate in esterification reactions.

Ethyl 3-Chlorobenzoate (CAS 1128-76-3)

- Molecular Formula : C₉H₉ClO₂

- Molecular Weight : 184.619 g/mol

Ethyl 2-(Bromomethyl)-4-chlorobenzoate (CAS 15365-28-3)

- Molecular Formula : C₁₀H₁₀BrClO₂

- Molecular Weight : 277.542 g/mol

- Key Differences : Bromomethyl group at the 2-position instead of the 3-position. Steric hindrance near the ester group may affect reactivity in synthetic pathways .

Methyl 5-(Bromomethyl)-2-fluorobenzoate (CAS 709-45-5)

- Molecular Formula : C₁₀H₁₀BrFO₂

- Key Differences : Fluorine substituent introduces strong electron-withdrawing effects, enhancing the electrophilicity of adjacent groups compared to chlorine. Methyl ester reduces steric bulk relative to ethyl esters .

Physical and Chemical Properties: Comparative Data

Biological Activity

Ethyl 3-(bromomethyl)-4-chlorobenzoate is a halogenated benzoate compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

This compound has the molecular formula . Its structure features a bromomethyl group and a chlorine atom on the aromatic ring, which contribute to its unique reactivity and biological properties. The compound is synthesized through various methods that maintain high yields, making it a valuable intermediate in organic synthesis and pharmaceutical development.

Biological Activity Overview

The biological activity of this compound primarily revolves around its potential as an antimicrobial agent and its interactions with specific enzymes. Similar compounds have been investigated for their ability to inhibit various biological targets, suggesting that this compound may also exhibit notable pharmacological effects.

The mechanism of action for this compound is hypothesized to involve:

- Enzyme Inhibition : The compound may interact with specific enzymes, forming stable enzyme-inhibitor complexes. For instance, similar halogenated compounds have been shown to inhibit enzymes like TEM-72, which is involved in antibiotic resistance.

- Antimicrobial Activity : Preliminary studies indicate potential antimicrobial properties, likely due to the halogen substituents enhancing interactions with microbial targets .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Ethyl 2-(bromomethyl)-4-chlorobenzoate | Similar halogenation pattern but different position | |

| Mthis compound | Lacks ethyl group; used similarly in organic synthesis | |

| Ethyl 4-(bromomethyl)benzoate | Different substitution pattern; less chlorination |

This table illustrates how the specific arrangement of bromine and chlorine in this compound may confer distinct reactivity and biological properties compared to its analogs.

Case Studies and Research Findings

- Antimicrobial Studies : Research indicates that compounds with halogen substitutions exhibit enhanced antimicrobial activity. For example, studies on similar benzoates have demonstrated significant inhibition of bacterial growth, suggesting that this compound could be a candidate for further investigation as an antimicrobial agent .

- Enzyme Interaction Studies : Investigations into the binding affinity of halogenated benzoates to enzymes show that the presence of halogens can increase potency. This compound's structure suggests it may interact favorably with enzyme active sites due to hydrophobic interactions .

Q & A

Basic Research Questions

Q. What safety protocols should be followed when handling Ethyl 3-(bromomethyl)-4-chlorobenzoate in laboratory settings?

- Methodological Answer :

- Use impervious gloves and tightly sealed goggles to prevent skin/eye contact.

- Employ local exhaust ventilation to avoid inhalation of vapors or dust .

- Store separately from incompatible substances (e.g., reducing agents, bases) and ensure proper labeling.

- For waste disposal, segregate halogenated organic waste and collaborate with certified waste management services to comply with EPA/DOT regulations .

Q. What are the primary synthetic routes for this compound?

- Methodological Answer :

- A common approach involves bromination of ethyl 3-methyl-4-chlorobenzoate using reagents like under radical initiation (e.g., AIBN) in at 60–80°C .

- Alternatively, alkylation of ethyl 4-chloro-3-carboxybenzoate with bromomethylating agents (e.g., ) in the presence of a base (e.g., KCO) in DMF at 50°C can yield the product .

Q. How is this compound characterized post-synthesis?

- Methodological Answer :

- NMR spectroscopy (, ) for structural confirmation, focusing on methylene bromide protons (δ ~4.3–4.5 ppm) and ester carbonyl (δ ~168–170 ppm) .

- Mass spectrometry (EI-MS) to verify molecular ion peaks ( ~276–278 for ) and fragmentation patterns.

- Elemental analysis to validate purity (>95%) .

Advanced Research Questions

Q. How can competing side reactions (e.g., dehydrohalogenation) be minimized during alkylation using this compound?

- Methodological Answer :

- Use low-polarity solvents (e.g., toluene) to suppress elimination pathways.

- Optimize temperature (e.g., 0–25°C) and employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance nucleophilic substitution efficiency .

- Monitor reaction progress via TLC or HPLC to detect early-stage byproducts.

Q. What strategies resolve contradictions in spectral data during structural elucidation?

- Methodological Answer :

- For ambiguous NMR signals (e.g., overlapping peaks), use 2D techniques (HSQC, HMBC) to assign quaternary carbons and coupling networks .

- Cross-validate with X-ray crystallography (if crystalline derivatives are obtainable) for absolute configuration determination .

- Compare experimental data with computational predictions (DFT-based chemical shift calculations) .

Q. How does steric hindrance from the 4-chloro substituent influence reactivity in cross-coupling reactions?

- Methodological Answer :

- The 4-chloro group reduces electron density at the aryl ring, slowing oxidative addition in Pd-catalyzed couplings (e.g., Suzuki-Miyaura).

- Mitigate this by using bulky ligands (e.g., SPhos) or elevated temperatures (80–100°C) to enhance catalytic turnover .

- Monitor side-product formation (e.g., homocoupling) via GC-MS or -NMR (if fluorinated partners are used).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or reaction yields?

- Methodological Answer :

- Re-examine synthetic conditions : Impurities from incomplete bromination (e.g., residual ethyl 3-methyl-4-chlorobenzoate) can depress melting points .

- Verify solvent purity (e.g., anhydrous DMF vs. technical grade) and moisture levels, which affect yields in SN2 reactions .

- Reproduce experiments using standardized protocols from peer-reviewed literature (e.g., controlled inert atmosphere, calibrated equipment) .

Reaction Optimization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.